Cas no 90800-37-6 (1-Isoquinolinecarboxylicacid, 5-hydroxy-)

1-Isoquinolinecarboxylic acid, 5-hydroxy-, is a heterocyclic organic compound featuring both a carboxylic acid and a hydroxyl functional group on its isoquinoline backbone. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of the hydroxyl group enhances solubility in polar solvents, while the carboxylic acid moiety allows for further derivatization, such as esterification or amidation. Its rigid aromatic framework contributes to stability, making it suitable for applications requiring robust molecular scaffolds. This compound is particularly useful in the development of bioactive molecules, including potential therapeutic agents, due to its ability to participate in diverse chemical transformations.
1-Isoquinolinecarboxylicacid, 5-hydroxy- structure
90800-37-6 structure
Product Name:1-Isoquinolinecarboxylicacid, 5-hydroxy-
CAS No:90800-37-6
MF:C10H7NO3
MW:189.167482614517
CID:815586
PubChem ID:285636
Update Time:2025-08-03

1-Isoquinolinecarboxylicacid, 5-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1-Isoquinolinecarboxylicacid, 5-hydroxy-
    • 5-hydroxyisoquinoline-1-carboxylic acid
    • D76403
    • NSC142674
    • DTXSID30301375
    • 90800-37-6
    • SCHEMBL7430168
    • CS-0104534
    • NSC-142674
    • Inchi: 1S/C10H7NO3/c12-8-3-1-2-7-6(8)4-5-11-9(7)10(13)14/h1-5,12H,(H,13,14)
    • InChI Key: GYWACVVCOABXJM-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2C(C(=O)O)=NC=CC=21

Computed Properties

  • Exact Mass: 189.043
  • Monoisotopic Mass: 189.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 70.4Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: 489.2°Cat760mmHg
  • Flash Point: 249.7°C
  • Refractive Index: 1.73

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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5-Hydroxyisoquinoline-1-carboxylic acid
90800-37-6 98%
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¥19874.00 2024-04-25

Additional information on 1-Isoquinolinecarboxylicacid, 5-hydroxy-

Introduction to 1-Isoquinolinecarboxylic acid, 5-hydroxy- (CAS No. 90800-37-6)

1-Isoquinolinecarboxylic acid, 5-hydroxy-, identified by its Chemical Abstracts Service (CAS) number 90800-37-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule belongs to the isoquinoline family, a class of nitrogen-containing aromatic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of a hydroxyl group at the 5-position of the isoquinoline core introduces unique reactivity and functionalization possibilities, making it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of 1-Isoquinolinecarboxylic acid, 5-hydroxy- consists of a fused benzene and pyridine ring system, with the carboxylic acid functionality at the 1-position and a hydroxyl group at the 5-position. This configuration endows the compound with both acidic properties due to the carboxylate moiety and potential hydrogen bonding capabilities owing to the hydroxyl group. Such structural features are often exploited in medicinal chemistry for designing molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in isoquinoline derivatives as pharmacophores in drug discovery. The isoquinoline scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Among these derivatives, compounds with hydroxyl substitutions have shown particular promise due to their ability to interact with biological macromolecules through hydrogen bonding networks. For instance, studies have demonstrated that hydroxylated isoquinolines can modulate enzyme activity by binding to specific amino acid residues in active sites or interact with DNA/RNA through Watson-Crick base pairing or other non-covalent interactions.

The synthesis of 1-Isoquinolinecarboxylic acid, 5-hydroxy- can be approached through various methodologies, including oxidative coupling reactions of phenethylamines or catalytic hydrogenation of nitroisoquinolines. The introduction of the hydroxyl group at the 5-position can be achieved through selective oxidation or functional group interconversion strategies. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to construct the isoquinoline core with high precision and yield. These synthetic advancements have enabled access to libraries of structurally diverse isoquinoline derivatives for high-throughput screening and lead optimization.

One of the most compelling aspects of 1-Isoquinolinecarboxylic acid, 5-hydroxy- is its potential as a building block for more complex pharmacological entities. By further functionalizing the carboxylic acid or hydroxyl groups, chemists can generate amides, esters, or ethers that may enhance solubility or metabolic stability. Additionally, derivatization at other positions on the isoquinoline ring can introduce additional layers of biological activity. For example, alkylation or acylation at the 3-position can alter electronic properties and influence receptor binding affinity.

Recent research has highlighted the role of 1-Isoquinolinecarboxylic acid, 5-hydroxy- in developing novel anticancer agents. Isoquinoline derivatives have been shown to inhibit kinases and other enzymes involved in tumor proliferation and metastasis. The hydroxyl group at the 5-position serves as a key pharmacophoric element that interacts with target proteins, modulating their function and downstream signaling pathways. Preclinical studies have demonstrated promising results in cell culture and animal models, suggesting that further exploration of this scaffold could yield next-generation chemotherapeutic agents.

The compound also finds utility in probing biochemical pathways relevant to neurological disorders. Isoquinolines have been implicated in modulating neurotransmitter release and receptor function, making them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The hydroxylated derivative may exhibit enhanced selectivity for specific neural targets due to its ability to engage with protein surfaces via hydrogen bonding interactions. This has spurred investigations into its potential as a neuroprotective agent or modulator of synaptic transmission.

In addition to its pharmaceutical applications, 1-Isoquinolinecarboxylic acid, 5-hydroxy- has garnered attention in materials science due to its ability to form coordination complexes with metal ions. Such complexes exhibit unique optical and electronic properties that make them suitable for applications in luminescent sensors and catalysts. The carboxylic acid and hydroxyl groups provide multiple coordination sites for metal binding, allowing for tunable steric and electronic environments that can influence catalytic activity or luminescence efficiency.

The growing body of research on 1-Isoquinolinecarboxylic acid, 5-hydroxy- underscores its significance as a versatile intermediate in synthetic chemistry and a lead compound for drug development. Its unique structural features—combining an aromatic heterocycle with functionalizable acidic and alcoholic moieties—make it an invaluable tool for medicinal chemists seeking to design molecules with tailored biological activities. As synthetic methodologies continue to evolve and computational techniques enhance our ability to predict molecular behavior, compounds like 90800-37-6 will undoubtedly play an increasingly pivotal role in advancing therapeutic innovation.

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